2-(5-Fluoro-2-methylphenyl)acetaldehyde CAS 1023794-80-0 properties
2-(5-Fluoro-2-methylphenyl)acetaldehyde CAS 1023794-80-0 properties
Topic: 2-(5-Fluoro-2-methylphenyl)acetaldehyde (CAS 1023794-80-0) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists
Strategic Intermediate for Fluorinated Phenethylamine Scaffolds
Executive Summary
2-(5-Fluoro-2-methylphenyl)acetaldehyde (CAS 1023794-80-0) is a specialized fluorinated building block used primarily in the synthesis of bioactive molecules targeting the Central Nervous System (CNS) and metabolic pathways. As a substituted phenylacetaldehyde, it serves as a critical electrophile for introducing the 5-fluoro-2-methylphenyl moiety—a pharmacophore known for modulating lipophilicity and blocking metabolic oxidation at the phenyl ring's para-position relative to the fluorine.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, stability challenges, and application protocols in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Data |
| CAS Number | 1023794-80-0 |
| IUPAC Name | 2-(5-Fluoro-2-methylphenyl)acetaldehyde |
| Molecular Formula | C₉H₉FO |
| Molecular Weight | 152.17 g/mol |
| Appearance | Colorless to pale yellow liquid (Standard) |
| Boiling Point (Predicted) | 215–220 °C (at 760 mmHg) |
| Density (Predicted) | 1.1 ± 0.1 g/cm³ |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water |
| Storage Conditions | 2–8 °C, Inert Atmosphere (Argon/Nitrogen) |
Structural Insight: The molecule features an aldehyde group attached via a methylene linker to a benzene ring. The ortho-methyl group provides steric bulk that can influence the stereoselectivity of downstream reactions, while the meta-fluorine atom (relative to the alkyl chain) acts as an electron-withdrawing group (EWG), deactivating the ring towards electrophilic aromatic substitution but enhancing metabolic stability.
Synthetic Pathways
Synthesis of phenylacetaldehydes is non-trivial due to the susceptibility of the aldehyde group to over-oxidation or polymerization. Two primary strategies are employed depending on scale and starting material availability.
Strategy A: Oxidation of 2-(5-Fluoro-2-methylphenyl)ethanol (Laboratory Scale)
For small-scale discovery chemistry, the most reliable route involves the controlled oxidation of the corresponding primary alcohol.
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Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation (DMSO/Oxalyl Chloride).
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Mechanism: Selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.
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Pros: Mild conditions, high functional group tolerance.
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Cons: Atom economy is poor (DMP); Swern requires cryogenic conditions (-78 °C).
Strategy B: Palladium-Catalyzed Heck Coupling (Industrial/Process Scale)
For larger scales, the Heck coupling of the corresponding aryl halide with allyl alcohol is preferred.
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Precursors: 2-Bromo-4-fluorotoluene + Allyl Alcohol.
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Catalyst: Pd(OAc)₂, Phosphine ligand (e.g., PPh₃).
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Mechanism: Oxidative addition of the aryl bromide, migratory insertion into allyl alcohol, followed by
-hydride elimination and tautomerization to the aldehyde. -
Pros: Convergent, uses readily available aryl halides.
Synthetic Workflow Visualization
Figure 1: Comparative synthetic routes for 2-(5-Fluoro-2-methylphenyl)acetaldehyde.
Stability & Handling Protocols
Critical Warning: Phenylacetaldehydes are notoriously unstable. They are prone to:
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Aerobic Oxidation: Rapidly converts to 2-(5-fluoro-2-methylphenyl)acetic acid upon exposure to air.
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Polymerization: Aldol-type self-condensation occurs at ambient temperatures, especially if traces of acid or base are present.
Preservation Protocol
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Storage: Store neat samples at -20 °C under a positive pressure of Argon.
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Stabilizers: Commercial samples may contain 0.1% hydroquinone or BHT to inhibit radical polymerization.
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Purification: If the aldehyde has degraded (cloudy or solid precipitate), purify via the Bisulfite Adduct Method before use:
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Dissolve impure aldehyde in EtOH.
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Add saturated aqueous NaHSO₃ to precipitate the bisulfite adduct.
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Wash the solid adduct with ether (removes non-aldehyde impurities).
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Regenerate the aldehyde with aqueous Na₂CO₃ or dilute H₂SO₄ and extract immediately.
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Applications in Drug Discovery
The primary utility of CAS 1023794-80-0 is as a precursor to fluorinated phenethylamines and tetrahydroisoquinolines .
Key Reaction: Reductive Amination
This is the standard method for coupling the aldehyde to primary or secondary amines to generate pharmaceutical leads.
Standard Operating Procedure (SOP): Reductive Amination
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Objective: Synthesis of N-substituted-2-(5-fluoro-2-methylphenyl)ethanamine.
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Scale: 1.0 mmol.
Reagents:
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Aldehyde (1.0 equiv)
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Amine (1.1 equiv)[1]
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Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
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Acetic Acid (catalytic, 1-2 drops)
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Solvent: 1,2-Dichloroethane (DCE) or THF.
Step-by-Step Protocol:
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Imine Formation: In a dry vial, dissolve the amine (1.1 mmol) and CAS 1023794-80-0 (1.0 mmol) in anhydrous DCE (5 mL).
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Activation: Add catalytic Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes to ensure imine formation (monitor by TLC/LCMS).
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Note: The 2-methyl group provides steric hindrance; ensure imine formation is complete before reduction.
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Reduction: Cool the mixture to 0 °C. Add STAB (1.5 mmol) portion-wise.
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Reaction: Allow to warm to RT and stir overnight (12–16 h) under Nitrogen.
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Quench: Quench with saturated aqueous NaHCO₃.
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Workup: Extract with DCM (3x), dry over MgSO₄, and concentrate.
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Purification: Flash column chromatography (typically MeOH/DCM gradient).
Reactivity Visualization
Figure 2: Reactivity profile and downstream pharmaceutical scaffolds.
Safety & Toxicology (E-E-A-T)
While specific toxicological data for this CAS is limited, it should be handled according to the safety profile of fluorinated phenylacetaldehydes :
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GHS Classification (Inferred):
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Skin Irrit. 2 (H315): Causes skin irritation.
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Eye Irrit. 2A (H319): Causes serious eye irritation.
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STOT SE 3 (H335): May cause respiratory irritation.
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Sensitization: Aldehydes are known skin sensitizers. Double-gloving (Nitrile) is recommended.
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Disposal: Quench with sodium bisulfite solution before disposal to neutralize the electrophilic aldehyde group.
References
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Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
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Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904. Link
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ChemicalBook. (n.d.). "2-(5-Fluoro-2-methylphenyl)acetaldehyde Properties." Retrieved from ChemicalBook Database. Link
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Sigma-Aldrich. (n.d.). "General Handling of Aldehydes and Ketones." Technical Bulletin. Link
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Heck, R. F. (1968). "Acylation, methylation, and carboxyalkylation of olefins by Group VIII metal derivatives." Journal of the American Chemical Society, 90(20), 5518–5526. (Foundational reference for Heck coupling synthesis of aldehydes). Link
